(R)-3-Amino-1-phenyl-propan-1-OL
Overview
Description
(R)-3-Amino-1-phenyl-propan-1-OL, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications : One study describes new pharmacologically valuable derivatives of 1-phenoxy-3-amino-propane-2-ol, which includes (R)-3-Amino-1-phenyl-propan-1-OL, for treating heart diseases and possessing beta-adrenalytic or anti-arrhythmic properties (Griffin, 2001).
Enzymatic Synthesis of Polyamines : A study explores the synthesis of multifunctional polycationic polyamines from 3-amino-propan-1-ol, relevant in drug and gene delivery. This method, using horse liver alcohol dehydrogenase, shows broad applicability for various amino alcohols (Cassimjee et al., 2012).
Synthesis of Antidepressant Intermediates : Research demonstrates the use of 3-amino-3-phenylpropan-1-ol derivatives in enzymatic resolution processes, particularly in synthesizing the antidepressant (S)-dapoxetine (Torre et al., 2006).
Chemical Synthesis and Catalysis : A study utilized a series of amino alcohols derived from (R)-1-phenylethylamine, including compounds analogous to this compound, in the enantioselective addition of diethylzinc to aldehydes, demonstrating their role in catalysis (Asami et al., 2015).
Synthesis of Antimicrobial Agents : The compound has been used in the synthesis and characterization of substituted phenyl azetidines, which have potential as antimicrobial agents (Doraswamy & Ramana, 2013).
Antifungal Drug Development : A derivative of this compound was used in the synthesis of antifungal agents with activity against Candida albicans and Aspergillus fumigatus (Guillon et al., 2009).
Dendrimer Synthesis for Biological Studies : The compound has been used in the synthesis of poly(ether imine) dendrimers for biological studies, illustrating its non-toxic nature and potential for biological applications (Krishna et al., 2005).
Properties
IUPAC Name |
(1R)-3-amino-1-phenylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIYHIOQVWTXII-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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